Bienvenue dans la boutique en ligne BenchChem!

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

CDK2 inhibition Kinase selectivity Pyrazole-pyrimidine scaffold

Choose this specific pyrazole-pyrimidine acetamide for its well-characterized CDK2 inhibition and anti-proliferative activity (GI₅₀ 0.5–5 µM against MCF7 & A549). Unlike the isomeric MKK4/7 inhibitor BSJ-04-122 (same molecular formula but divergent target engagement), this compound offers validated CDK2-dependent pathway interrogation. Ideal for G1/S arrest, Rb phosphorylation, and anti-inflammatory (TNF-α/IL-6) studies. Ensure target-specific results in your kinase program.

Molecular Formula C15H12ClN5O
Molecular Weight 313.75
CAS No. 1428378-38-4
Cat. No. B2491680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide
CAS1428378-38-4
Molecular FormulaC15H12ClN5O
Molecular Weight313.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
InChIInChI=1S/C15H12ClN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22)
InChIKeyHIQZEIDARLTPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1428378-38-4): Structural Identity and Research-Grade Specifications for Procurement Decision-Making


N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1428378-38-4) is a heterocyclic small molecule bearing a pyrazole-pyrimidine core linked via an acetamide bridge to a 2-chlorophenyl moiety. Its molecular formula is C₁₅H₁₂ClN₅O and its molecular weight is 313.74 g/mol . The compound is primarily supplied as a research chemical, with typical purity specifications of ≥95% for laboratory use. It serves as a scaffold for medicinal chemistry programs targeting kinase inhibition, particularly cyclin-dependent kinase 2 (CDK2) and inflammatory pathways .

Why N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide Cannot Be Replaced by Generic Pyrazole-Pyrimidine Analogs in Targeted Research Applications


The pyrazole-pyrimidine chemical space is densely populated with compounds that exhibit divergent kinase inhibition profiles due to subtle variations in the acetamide linker and aryl substitution patterns. For example, the isomeric compound BSJ-04-122 (CAS 2513289-74-0), which shares the identical molecular formula C₁₅H₁₂ClN₅O, displays potent MKK4/7 dual inhibition (IC₅₀ 4 nM and 181 nM) , while the target compound is reported to inhibit CDK2 . The positional isomerism—a 2-chlorophenylacetamide group attached to the pyrimidine 4-position in the target compound versus a phenylacrylamide group in BSJ-04-122—results in entirely different target engagement. Consequently, researchers cannot assume functional equivalence among in-class compounds, and procurement decisions must be guided by compound-specific evidence of target activity.

Quantitative Differentiation Evidence for N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1428378-38-4) Against Closest Structural Analogs


CDK2 Inhibition Potency of the Target Compound Versus the Isomeric MKK4/7 Inhibitor BSJ-04-122

The target compound is reported to exhibit inhibitory activity against CDK2, with an IC₅₀ in the low nanomolar range . In contrast, BSJ-04-122, which possesses the identical molecular formula but a different connectivity, shows no reported CDK2 activity and instead potently inhibits MKK4 (IC₅₀ = 4 nM) and MKK7 (IC₅₀ = 181 nM) . This demonstrates that the 2-chlorophenylacetamide substitution pattern directs target engagement toward CDK2, whereas the phenylacrylamide arrangement in BSJ-04-122 confers MKK4/7 selectivity.

CDK2 inhibition Kinase selectivity Pyrazole-pyrimidine scaffold

Anti-Inflammatory Cytokine Inhibition Profile of the Target Compound Relative to the Fluorophenyl Analog

The target compound is reported to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in vitro . The 2-fluorophenyl analog, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, is also cataloged by compound vendors but lacks publicly available cytokine inhibition data . This suggests that the chlorine substituent at the ortho position of the phenyl ring may be critical for anti-inflammatory activity, making the target compound a more advanced tool for inflammation research compared to the fluorine-substituted analog.

Anti-inflammatory activity TNF-α inhibition IL-6 inhibition

Antiproliferative Activity Across Cancer Cell Lines Compared to Pyrazole-Based CDK2 Inhibitors from Recent Literature

The target compound is reported to exhibit antiproliferative effects across MCF7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines, with GI₅₀ values ranging from 0.5 to 5 µM . For context, a recent study by Ali et al. (2024) reported that the most potent pyrazole-based CDK2 inhibitor in their series (compound 4) achieved a GI₅₀ of 3.81 µM across the NCI-60 panel . This positions the target compound within a comparable potency range, although direct head-to-head data are not available.

Antiproliferative activity Cancer cell lines CDK2 inhibitor

Recommended Application Scenarios for N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1428378-38-4) Based on Comparative Evidence


CDK2-Focused Cancer Research Requiring a Distinct Chemical Scaffold from MKK4/7 Inhibitors

The compound is suitable for projects investigating CDK2-mediated cell cycle regulation, where the isomeric MKK4/7 inhibitor BSJ-04-122 would be an inappropriate choice due to its divergent target profile . Researchers studying G1/S phase arrest or retinoblastoma protein phosphorylation may use this compound as a tool to interrogate CDK2-dependent pathways .

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Pyrazole-Pyrimidine Anti-Inflammatory Agents

The compound's reported inhibition of TNF-α and IL-6 makes it a candidate starting point for medicinal chemistry optimization of anti-inflammatory pyrazole-pyrimidines, particularly when compared to the fluorophenyl analog which lacks publicly available bioactivity data .

In Vitro Antiproliferative Screening in Breast and Lung Cancer Cell Lines

Given the reported GI₅₀ values of 0.5–5 µM against MCF7 and A549 cells , the compound can serve as a reference agent in cell-based assays for breast and lung cancer drug discovery programs, especially when benchmarking against newly synthesized CDK2 inhibitors .

Quote Request

Request a Quote for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.